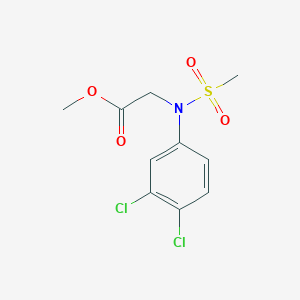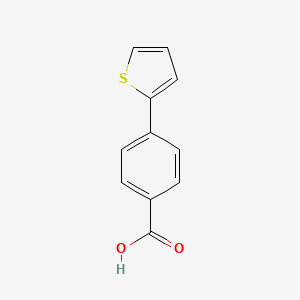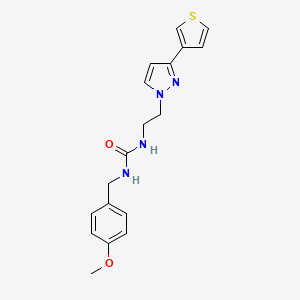![molecular formula C20H26N6O3 B2468951 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251667-87-4](/img/structure/B2468951.png)
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone” is a complex organic molecule. It has been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . It is also known as BTZ-043 and has been granted orphan designation for the treatment of tuberculosis by the European Commission .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For example, 1,4-Dioxa-8-azaspiro decane, a related compound, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific substituents and their positions on the molecule .Physical And Chemical Properties Analysis
The compound has a molar mass of 143.18 g/mol . It is a liquid at room temperature with a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . The refractive index is 1.4819 (lit.) .科学的研究の応用
Synthesis and Structure
- Growth-Regulating Activity : A study by Sharifkanov et al. (2001) synthesized a similar compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, which exhibited growth-regulating activity. This suggests potential agricultural applications for similar compounds (Sharifkanov et al., 2001).
Antimicrobial and Antimycobacterial Properties
- Antimicrobial and Antimycobacterial Evaluation : A series of related compounds were synthesized and screened for their antimicrobial and antimycobacterial activities. The study found significant effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections (Narasimhan et al., 2011).
Antiviral Evaluation
- Antiviral Activity Against Influenza and Coronavirus : Apaydın et al. (2020) designed and synthesized spirothiazolidinone derivatives, exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of similar compounds in antiviral therapies (Apaydın et al., 2020).
Antitubercular Drug Candidate
- Susceptibility of Mycobacterium tuberculosis : A study conducted by Pasca et al. (2010) on a related compound, 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one, found all tested Mycobacterium tuberculosis strains to be susceptible, signifying its potential as an antitubercular drug (Pasca et al., 2010).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Activities : The study by Bassyouni et al. (2012) synthesized a series of compounds and evaluated them for antioxidant and antimicrobial activities. This research indicates potential applications of similar compounds in oxidative stress-related disorders and infections (Bassyouni et al., 2012).
Potential as Tumor Imaging Agent
- Tumor Imaging Agent : A study by Xie et al. (2015) synthesized a novel piperidine compound with low lipophilicity and high affinity for σ1 receptors, showing potential as a tumor imaging agent in positron emission tomography (PET) scans (Xie et al., 2015).
Antibacterial Evaluation
- In Vitro Antibacterial Activity : The research by Natarajan et al. (2021) on 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrated considerable in vitro antibacterial activity, suggesting their use in antibacterial applications (Natarajan et al., 2021).
作用機序
Mode of Action
Based on its structure, it is likely that it interacts with its target in a specific manner, possibly by binding to an active site or allosteric site, leading to changes in the target’s function .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that it influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and carries out its function. Specific details about how these factors influence the action of this compound are currently unknown .
Safety and Hazards
The compound is classified as a moderate hazard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
特性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c27-19(25-8-4-20(5-9-25)28-10-11-29-20)16-13-26(15-23-16)18-12-17(21-14-22-18)24-6-2-1-3-7-24/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIVRIMGVDZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5(CC4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)

![1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone](/img/structure/B2468880.png)
![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)

